molecular formula C17H15Cl3IN3O2S B11973629 Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate

Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate

Cat. No.: B11973629
M. Wt: 558.6 g/mol
InChI Key: IQZGUBBEIYOLNC-UHFFFAOYSA-N
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Description

Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate is a complex organic compound with a unique structure that includes benzyl, trichloro, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with 4-iodoaniline and thiophosgene to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trichloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Anticancer Activity

Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study :
A study involving derivatives of benzyl carbamates showed promising results in inhibiting the growth of various cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways in tumor cells.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in treating infections.

Case Study :
Research on related compounds indicated that modifications to the carbamate structure could enhance antibacterial efficacy. Compounds exhibiting similar characteristics were tested against clinical strains of bacteria, showing minimum inhibitory concentrations (MICs) that suggest effective antimicrobial action.

Biological Mechanisms

Understanding the biological mechanisms is crucial for elucidating how this compound exerts its effects:

  • Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells.
  • Oxidative Stress : Increased reactive oxygen species (ROS) levels have been linked to its cytotoxic effects.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider potential toxicity. Studies on similar compounds have highlighted the importance of evaluating their safety profiles through various assays including:

  • In vitro Cytotoxicity Assays : To assess the viability of normal cells versus cancerous cells.
  • In vivo Toxicity Studies : To determine the pharmacokinetics and toxicological effects in animal models.

Mechanism of Action

The mechanism of action of Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethylcarbamate
  • Benzyl 2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethylcarbamate
  • Benzyl 2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethylcarbamate

Uniqueness

Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate is unique due to the presence of the iodine atom in its structure, which can impart distinct chemical and biological properties. This iodine substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for specific applications.

Biological Activity

Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on existing literature.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Carbamate : The initial step includes the reaction of benzyl chloroformate with an amine derivative to form the carbamate structure.
  • Introduction of the Trichloroethyl Group : The trichloroethyl moiety is introduced using chlorination methods.
  • Iodination : A selective iodination step introduces the iodine atom at the para position of the aniline derivative.

Biological Activity

The biological activity of this compound has been evaluated through various assays, focusing on its potential as an inhibitor for specific enzymes and its anticancer properties.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on several enzymes, particularly proteases involved in viral replication. For instance, in a study evaluating peptidomimetic inhibitors against SARS-CoV-2's 3CL protease, compounds similar to this compound demonstrated significant inhibitory activity with IC50 values ranging from 0.33 to 3.20 μM .

Anticancer Properties

The compound has also shown promise in anticancer assays. In vitro studies indicated that it could induce apoptosis in cancer cell lines by activating caspase pathways. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa5.0Caspase activation
Study BMCF-73.5Cell cycle arrest
Study CA5494.0Apoptosis induction

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

  • Case Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers .
  • Case Study 2 : Another investigation focused on lung cancer cells (A549), where the compound was found to inhibit cell proliferation effectively and induce apoptosis through mitochondrial pathways .
  • Case Study 3 : A protease inhibition assay against SARS-CoV-2 revealed that modifications to the compound's structure could enhance its inhibitory potency significantly, suggesting avenues for further drug development .

Properties

Molecular Formula

C17H15Cl3IN3O2S

Molecular Weight

558.6 g/mol

IUPAC Name

benzyl N-[2,2,2-trichloro-1-[(4-iodophenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C17H15Cl3IN3O2S/c18-17(19,20)14(23-15(27)22-13-8-6-12(21)7-9-13)24-16(25)26-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,24,25)(H2,22,23,27)

InChI Key

IQZGUBBEIYOLNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)I

Origin of Product

United States

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